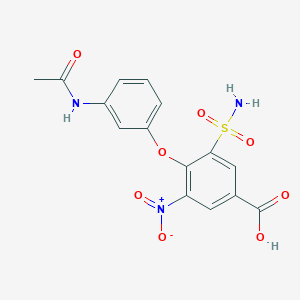
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure It is characterized by the presence of acetamido, phenoxy, nitro, and sulfamoyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Acetylation: Formation of the acetamido group through acetylation of an amine.
Sulfonation: Introduction of the sulfamoyl group.
Etherification: Formation of the phenoxy linkage.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, acetic anhydride for acetylation, and sulfonyl chlorides for sulfonation. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Scientific Research Applications
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro and sulfamoyl groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Acetamidophenoxy)phthalic Acid: Contains similar functional groups but differs in the core structure.
3-Acetamidophenoxyacetic Acid: Lacks the nitro and sulfamoyl groups, resulting in different chemical properties.
Uniqueness
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfamoyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53136-73-5 |
|---|---|
Molecular Formula |
C15H13N3O8S |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-(3-acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H13N3O8S/c1-8(19)17-10-3-2-4-11(7-10)26-14-12(18(22)23)5-9(15(20)21)6-13(14)27(16,24)25/h2-7H,1H3,(H,17,19)(H,20,21)(H2,16,24,25) |
InChI Key |
PYYPGPYUACVATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


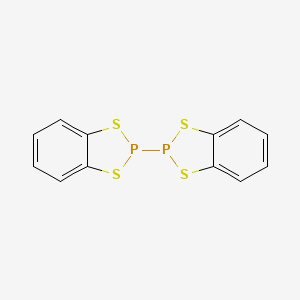

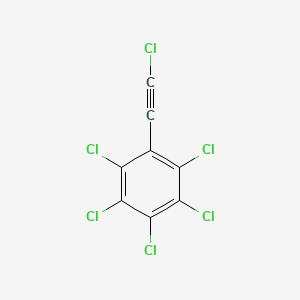
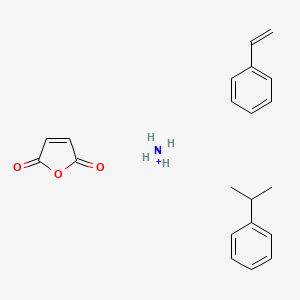
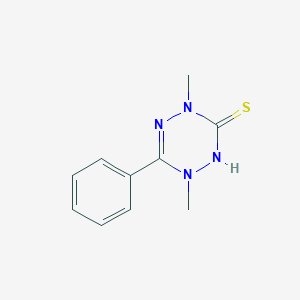
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
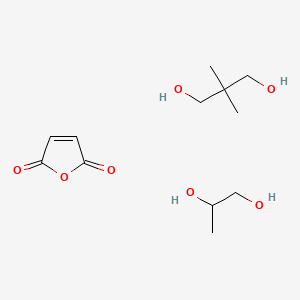
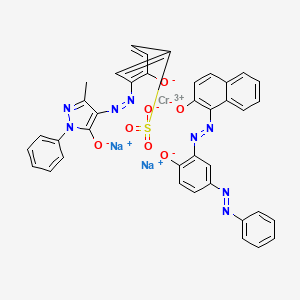
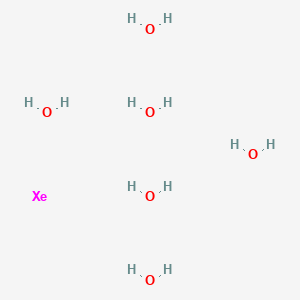
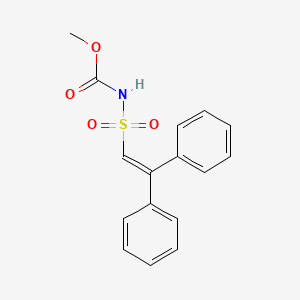
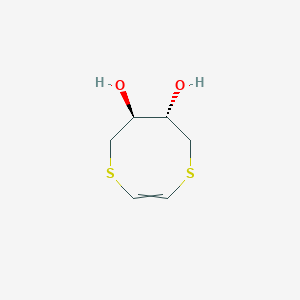

![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
